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Compound of Interest

Compound Name: Taiwanhomoflavone B

Cat. No.: B584326 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus

wilsoniana. This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed look at the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data that define the structure of this natural product.

Introduction
Taiwanhomoflavone B is a biflavonoid with the molecular formula C₃₂H₂₄O₁₀, identified by the

CAS number 509077-91-2. Its structure has been elucidated through extensive spectroscopic

analysis. This guide consolidates the key spectroscopic data and the methodologies used for

their acquisition, providing a valuable resource for the scientific community.

Spectroscopic Data
The structural confirmation of Taiwanhomoflavone B relies on a combination of one- and two-

dimensional NMR spectroscopy, along with mass spectrometry. The following tables

summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its

elemental composition.
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Ion Formula Observed m/z Calculated m/z

[M+H]⁺ C₃₂H₂₅O₁₀ 569.1401 569.1397

¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
The ¹H-NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule.
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Position δ (ppm) Multiplicity J (Hz)

3 6.62 s

6 6.25 d 2.0

8 6.48 d 2.0

2' 7.42 d 2.0

5' 6.90 d 8.5

6' 7.45 dd 8.5, 2.0

6-Me 2.15 s

2'' 5.48 dd 12.5, 3.0

3''ax 3.15 dd 17.0, 12.5

3''eq 2.88 dd 17.0, 3.0

6'' 6.18 s

2''' 7.95 d 9.0

3''' 6.98 d 9.0

5''' 7.35 d 2.0

6''' 7.32 dd 9.0, 2.0

8''' 7.15 d 9.0

5-OH 13.01 s

7-OH 5.58 br s

4'-OH 5.75 br s

4''-OH 5.65 br s

7''-OH 5.60 br s

5'''-OH 12.98 s
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¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

Position δ (ppm) Position δ (ppm)

2 164.2 2'' 79.8

3 102.9 3'' 42.5

4 182.5 4'' 197.1

5 161.8 5'' 164.5

6 98.8 6'' 96.5

7 164.8 7'' 167.8

8 94.0 8'' 109.5

9 157.8 9'' 163.8

10 104.5 10'' 102.5

1' 121.5 1''' 123.1

2' 128.5 2''' 130.2

3' 114.8 3''' 116.1

4' 158.2 4''' 162.1

5' 116.0 5''' 118.2

6' 130.5 6''' 128.8

6-Me 8.1

Experimental Protocols
The spectroscopic data presented above were acquired using standard, well-established

methodologies in the field of natural product chemistry.

Isolation of Taiwanhomoflavone B
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Taiwanhomoflavone B was isolated from the twigs of Cephalotaxus wilsoniana. The dried and

powdered plant material was extracted with a suitable solvent (e.g., methanol or ethanol). The

resulting crude extract was then subjected to a series of chromatographic techniques, including

column chromatography over silica gel and preparative high-performance liquid

chromatography (HPLC), to yield the pure compound.

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a

high-resolution mass spectrometer. The purified compound was dissolved in a suitable solvent

(e.g., methanol) and introduced into the ion source. The mass-to-charge ratio (m/z) of the

protonated molecule [M+H]⁺ was measured to determine the accurate molecular weight and

elemental composition.

NMR Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform

(CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the

residual solvent peak, and coupling constants (J) are given in Hertz (Hz). Standard pulse

sequences were used to acquire the following spectra:

¹H-NMR: For the determination of proton chemical shifts and coupling constants.

¹³C-NMR: For the determination of carbon chemical shifts.

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon

correlations, which is crucial for assigning the connectivity of the molecular structure.

Logical Relationship of Spectroscopic Analysis
The process of elucidating the structure of Taiwanhomoflavone B follows a logical workflow,

starting from the initial determination of its molecular formula to the detailed mapping of its

atomic connectivity.
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Mass Spectrometry (HRESIMS)

Structure of Taiwanhomoflavone B

Provides Molecular Formula (C₃₂H₂₄O₁₀)

1D NMR (¹H, ¹³C)

2D NMR (COSY, HSQC, HMBC)

Guides interpretation

Identifies functional groups and chemical environments

Establishes atomic connectivity

Click to download full resolution via product page

Workflow for the structural elucidation of Taiwanhomoflavone B.

This diagram illustrates how the different spectroscopic techniques contribute to the final

determination of the chemical structure. Mass spectrometry provides the foundational

molecular formula. 1D-NMR experiments offer insights into the types of protons and carbons

present, while 2D-NMR experiments connect these individual atoms to build the complete

molecular framework.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of
Taiwanhomoflavone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584326#spectroscopic-data-of-taiwanhomoflavone-b-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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